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molecular formula C8H12N2O B8391622 2-Pyrimidinebutanol

2-Pyrimidinebutanol

Cat. No. B8391622
M. Wt: 152.19 g/mol
InChI Key: JVBGAHYNGUWVAI-UHFFFAOYSA-N
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Patent
US04996218

Procedure details

4-(2-Pyrimidinyl)-3-butynol (1.5 g) in ethanol (40 ml) was added to pre-reduced 10% palladium on charcoal (50% aqueous paste) in ethanol (60 ml) and hydrogenated at room temperature and atmospheric pressure. The catalyst was removed by filtration through hyflo and the solvent evaporated in vacuo. The residual oil was purified by FCC. Elution with System C (19:1) and (9:1) gave the title compound as a pale yellow oil (1.32 g).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[C:7]#[C:8][CH2:9][CH2:10][OH:11]>C(O)C.[Pd]>[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[CH2:7][CH2:8][CH2:9][CH2:10][OH:11]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
N1=C(N=CC=C1)C#CCCO
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through hyflo
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residual oil was purified by FCC
WASH
Type
WASH
Details
Elution with System C (19:1) and (9:1)

Outcomes

Product
Name
Type
product
Smiles
N1=C(N=CC=C1)CCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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